N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. The molecule includes a sulfanyl (-S-) linker bridging the pyrimidinone moiety to an acetamide group substituted with a 2,4-dimethylphenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-10-17(15(2)11-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGNOZXKLVMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the phenylacetamide group. Key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Phenylacetamide Group: This step involves the acylation of the thienopyrimidine intermediate with 2,4-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold and Substituent Analysis
The target compound shares structural similarities with pyrimidinone-thioacetamide derivatives reported in the literature (Table 1). Key differentiating factors include:
- Heterocyclic Core: Unlike simpler pyrimidin-2-ylthioacetamides (e.g., compounds 5.6 and 5.10), the target compound incorporates a fused thieno[3,2-d]pyrimidinone system, which enhances aromaticity and may influence binding affinity to biological targets .
- Substituent Effects : The 2,4-dimethylphenyl group on the acetamide moiety contrasts with the chlorophenyl (e.g., 5.6, 5.10) or sulfamoylphenyl (e.g., 13a, 13b) substituents in analogs. Electron-donating methyl groups may improve solubility compared to electron-withdrawing chlorine atoms .
Physicochemical Properties
Comparative data for melting points, spectral features, and elemental analysis are summarized in Table 1 :
Key Observations :
- Melting Points : Chlorinated analogs (e.g., 5.10, 5.6) exhibit higher melting points (>230°C) compared to sulfamoylphenyl derivatives (e.g., 13a: 288°C), likely due to stronger intermolecular interactions from polar substituents .
- ¹H-NMR : All compounds show characteristic NH and SCH₂ proton signals, confirming the acetamide-thioether linkage .
- Elemental Analysis : Sulfur content varies with substituent electronegativity (e.g., 8.44% S in 5.10 vs. 9.30% in 5.6) .
Discussion of Structural and Functional Divergence
- Bioactivity Potential: While biological data for the target compound are absent, chlorinated analogs (5.6, 5.10) have shown antimicrobial activity in related studies, suggesting that the thienopyrimidinone core could enhance target selectivity .
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : C23H21N3O2S2
- Molecular Weight : 435.6 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Preliminary studies suggest that this compound may act through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds targeting MEK1/2 kinases have demonstrated efficacy against acute leukemia cell lines by disrupting the MAPK signaling pathway .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This is often mediated through the modulation of Bcl-2 family proteins and caspase activation.
Anticancer Properties
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer activity. The following table summarizes some key findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MV4-11 (leukemia) | 0.3 | MEK1/2 Inhibition | |
| MOLM13 (leukemia) | 1.2 | MEK1/2 Inhibition | |
| ARO (BRAF mutant) | 10 | Growth Inhibition |
These studies demonstrate that the compound can effectively inhibit the growth of specific cancer cell lines at micromolar concentrations.
Additional Biological Activities
Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives have been explored for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains such as Staphylococcus aureus and Propionibacterium acnes, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties, potentially useful in managing conditions like arthritis or other inflammatory diseases.
Case Studies
A notable case study involved the screening of a drug library where a derivative similar to N-(2,4-dimethylphenyl)-2-{(3-methyl-4-oxo-6-pheny...} was identified as having potent anticancer activity against multicellular spheroids, which are more representative of tumor behavior in vivo . This highlights the relevance of such compounds in preclinical cancer research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
